![molecular formula C5H9NO B2689559 2-(Propan-2-yloxy)acetonitrile CAS No. 84847-42-7](/img/structure/B2689559.png)
2-(Propan-2-yloxy)acetonitrile
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Overview
Description
“2-(Propan-2-yloxy)acetonitrile” is a chemical compound with the molecular formula C5H9NO . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “2-(Propan-2-yloxy)acetonitrile” were not found, acetonitrile, a related compound, has been used as an important intermediate in organic synthesis . Its conversion reactions have become one of the most attractive fields in organic synthesis .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Propan-2-yloxy)acetonitrile” were not found, acetonitrile has been used as an important synthon in many types of organic reactions . It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
Scientific Research Applications
Organic Synthesis
“2-(Propan-2-yloxy)acetonitrile” is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Electrochemical Conversions
In the field of electrochemical conversions involving “2-(Propan-2-yloxy)acetonitrile”, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Cyanomethylation
“2-(Propan-2-yloxy)acetonitrile” can be used in cyanomethylation, a type of organic reaction .
Tetrasubstituted Olefins
It can also be used in the synthesis of tetrasubstituted olefins .
Heterocyclic Compounds
“2-(Propan-2-yloxy)acetonitrile” can be used in the synthesis of heterocyclic compounds .
Amidation
It can be used in amidation, a process that introduces an amide functional group into a molecule .
Lipase-Catalyzed Hydrolysis
“2-(Propan-2-yloxy)acetonitrile” can be used in lipase-catalyzed hydrolysis, a process that uses lipase enzymes to break down molecules .
Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs
“2-(Propan-2-yloxy)acetonitrile” can be used in the preparation of enantiomerically pure/enantioenriched mexiletine intermediates and analogs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-propan-2-yloxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)7-4-3-6/h5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCAHQLPCCXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)acetonitrile | |
CAS RN |
84847-42-7 |
Source
|
Record name | 2-(propan-2-yloxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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